N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-((1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-aminobenzoic acid hydrazide with terephthaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-((1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-((1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of N,N’-((1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, leading to the inhibition of their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, which can disrupt their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-((1,2,4-Oxadiazole-3,5-diyl)bis(4,1-phenylene))dibenzamide
- N,N’-((1,2,5-Oxadiazole-3,4-diyl)bis(4,1-phenylene))dibenzamide
- N,N’-((1,3,4-Thiadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide
Uniqueness
N,N’-((1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide is unique due to its specific oxadiazole ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for applications in organic electronics and as a potential therapeutic agent .
Eigenschaften
CAS-Nummer |
92135-07-4 |
---|---|
Molekularformel |
C28H20N4O3 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
N-[4-[5-(4-benzamidophenyl)-1,3,4-oxadiazol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C28H20N4O3/c33-25(19-7-3-1-4-8-19)29-23-15-11-21(12-16-23)27-31-32-28(35-27)22-13-17-24(18-14-22)30-26(34)20-9-5-2-6-10-20/h1-18H,(H,29,33)(H,30,34) |
InChI-Schlüssel |
OLTOQZCZGHNNGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.